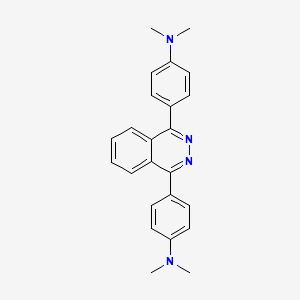
4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) typically involves the reaction of phthalazine derivatives with N,N-dimethylaniline under specific conditions. One common method is the Stille cross-coupling reaction, where 4,7-dibromo-phthalazine is reacted with N,N-dimethylaniline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline).
化学反应分析
Types of Reactions
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phthalazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced phthalazine compounds.
科学研究应用
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: It is investigated for its potential use in the fabrication of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
作用机制
The mechanism of action of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in the synthesis of organic light-emitting diodes and other electronic materials.
Uniqueness
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) is unique due to its phthalazine core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and advanced materials.
属性
CAS 编号 |
90523-93-6 |
|---|---|
分子式 |
C24H24N4 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
4-[4-[4-(dimethylamino)phenyl]phthalazin-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N4/c1-27(2)19-13-9-17(10-14-19)23-21-7-5-6-8-22(21)24(26-25-23)18-11-15-20(16-12-18)28(3)4/h5-16H,1-4H3 |
InChI 键 |
CJSDGRGHPBYWPH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
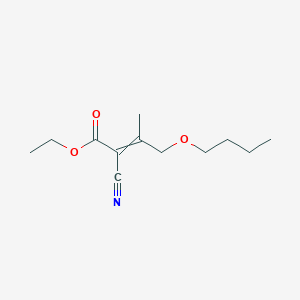
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
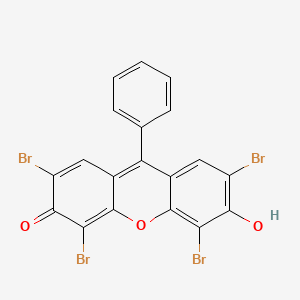
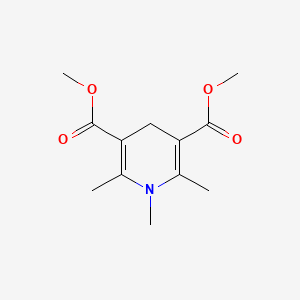

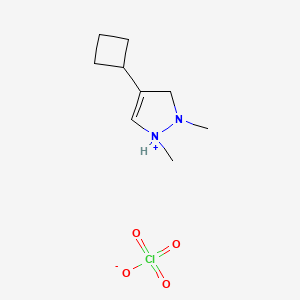
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)

![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
